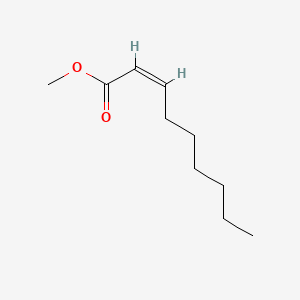

2-Nonenoic acid, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (Z)-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its distinct (Z)-configuration, which indicates that the higher priority substituents on either side of the double bond are on the same side. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (Z)-2-nonenoate can be synthesized through several methods. One common approach involves the esterification of (Z)-2-nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl (Z)-2-nonenoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl (Z)-2-nonenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Nonanoic acid.

Reduction: 2-nonanol.

Substitution: Various substituted nonenoates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Nonenoic acid, methyl ester can be synthesized through various methods, including:

- Esterification : Reaction of 2-nonenoic acid with methanol in the presence of an acid catalyst.

- Alkene Metathesis : Utilizing catalysts to rearrange alkenes can yield this ester from other unsaturated fatty acids.

These synthetic routes are significant for producing derivatives that may exhibit enhanced properties for specific applications.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antifungal Activity : Studies have shown that fatty acids and their esters can inhibit fungal growth. For instance, terminal acetylenic fatty acids demonstrated antifungal properties that increased with the chain length of the carbon atoms .

- Inhibition of Seed Germination : The compound has been tested for its effects on plant growth. It was found to inhibit lettuce seed germination and seedling growth, suggesting potential use in agricultural applications as a herbicide or growth regulator .

3.1. Fragrance Industry

Methyl 2-nonenoate is utilized in the fragrance industry due to its pleasant odor profile. It is often included in formulations for perfumes and scented products, contributing to the overall fragrance complexity.

3.2. Food Industry

As a flavoring agent, it is classified under food additives. The compound is recognized for its fruity notes and is used in various food products to enhance flavor profiles .

4.1. Antifungal Studies

A study published in the Bulletin of the Chemical Society of Japan highlighted that methyl esters of acetylenic fatty acids, including 2-nonenoic acid methyl ester, showed significant antifungal activity against various fungal strains. The study emphasized that the efficacy was correlated with the carbon chain length and structure of the fatty acid .

4.2. Agricultural Applications

In another investigation, researchers assessed the impact of various fatty acids on seed germination rates. The findings indicated that compounds like this compound could serve as natural herbicides by inhibiting germination processes in certain plants .

Summary Table of Applications

Mechanism of Action

The mechanism by which methyl (Z)-2-nonenoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.

Comparison with Similar Compounds

Methyl (E)-2-nonenoate: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical properties.

Methyl 2-octenoate: This compound has a shorter carbon chain, affecting its reactivity and applications.

Methyl 2-decanoate: With a longer carbon chain, this ester exhibits different physical and chemical characteristics.

Uniqueness: Methyl (Z)-2-nonenoate’s unique (Z)-configuration imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical reactions.

Q & A

Q. What are the established laboratory methods for synthesizing 2-nonenoic acid, methyl ester?

Basic Research Focus

The synthesis of this compound typically involves transesterification or acid-catalyzed esterification. For example:

- Acid-catalyzed neutralization : Adjusting acid concentrations (e.g., 0–3.9 mL HCl) and reaction times (0.5–1.5 hours) can optimize yields, as demonstrated in studies using corn oil methyl ester systems .

- Ultrasonic tubular reactors : These enhance reaction efficiency via cavitation effects, with parameters like temperature and catalyst loading critical for maximizing output .

- Base-catalyzed transesterification : Organic bases (e.g., methanolic NaOH) are used to esterify free fatty acids, followed by purification via solid-phase extraction (SPE) kits .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

Basic Research Focus

- Gas Chromatography-Mass Spectrometry (GC-MS) : A 75 m SP™-2560 capillary column resolves geometric isomers (cis/trans) and provides structural confirmation via spectral matching (e.g., NIST library) .

- High-Performance Thin-Layer Chromatography (HPTLC) : RP-18 F254s plates with derivatization (e.g., 1-chloromethyl-isatin) enable separation and quantification in lipid-rich samples .

- Fast GC with cyanosilicone columns : Reduces run times while maintaining resolution for multi-component FAME mixtures .

Q. How can researchers optimize reaction conditions to improve methyl ester yields?

Advanced Research Focus

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., acid volume, reaction time, and neutralization %) identifies optimal conditions. For instance, a 100% neutralization rate with 1.5-hour reaction time increased corn oil methyl ester yields to 92.3% .

- Kinetic modeling : Universal kinetic models validate reaction mechanisms (e.g., two-step biodiesel production) and predict yields under scaled-up conditions .

- Ultrasonic-assisted reactors : These reduce energy consumption and improve mass transfer, with optimal methanol-to-oil ratios determined via response surface methodology .

Q. What strategies address co-elution challenges in GC analysis of this compound?

Advanced Research Focus

- Column selection : Polar stationary phases (e.g., SP™-2560) enhance separation of structurally similar esters, such as 2-nonenoate vs. 3-nonenoate isomers .

- Temperature programming : Slower oven ramp rates (e.g., 1°C/min) improve peak resolution in complex FAME mixtures .

- Multidimensional GC (GC×GC) : Coupled with time-of-flight MS, this method resolves co-eluting peaks in plant extracts or microbial lipid samples .

Q. What biological activities are associated with this compound?

Basic Research Focus

- Antioxidant and antimicrobial properties : Observed in Tylophora pauciflora extracts, where the compound constituted 7.67% of bioactive constituents .

- Pharmaceutical potential : Reported in mushroom studies for roles in antiviral, anticancer, and neurostimulant activities .

- Enzyme interactions : Methyl esters of α-keto acids (e.g., 2-oxohexanoic acid) serve as substrates for transaminases, influencing amino acid biosynthesis .

Q. How does stereochemistry impact the bioactivity and analysis of this compound?

Advanced Research Focus

- Isomer-specific bioactivity : The (E)-isomer (trans configuration) shows distinct metabolic interactions compared to the (Z)-form, as seen in enzyme assays using Chromobacterium violaceum transaminase .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralcel OD-H) separate enantiomers for pharmacokinetic studies .

- Isotope labeling : Stable isotopes (e.g., deuterated methyl groups) track metabolic pathways in in vitro systems .

Q. What are the best practices for resolving contradictory data in methyl ester quantification?

Advanced Research Focus

- Internal standardization : Use deuterated FAMEs (e.g., methyl-d₃ esters) to correct for matrix effects in GC-MS .

- Interlaboratory validation : Cross-validate methods using CRM mixtures (e.g., 37-component FAME standards) to ensure reproducibility .

- Error analysis : Calculate relative errors (e.g., ±1.2% SD in corn oil studies) to assess methodological precision .

Properties

CAS No. |

68872-72-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl (Z)-non-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |

InChI Key |

ZWNPUELCBZVMDA-HJWRWDBZSA-N |

Isomeric SMILES |

CCCCCC/C=C\C(=O)OC |

Canonical SMILES |

CCCCCCC=CC(=O)OC |

boiling_point |

115.00 °C. @ 21.00 mm Hg |

density |

0.893-0.900 (20°) |

physical_description |

Colourless or light-yellow liquid; Green, violet aroma |

solubility |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.